6-Phenylpyrazin-2-amine

Catalog No.
S1912607
CAS No.
41270-69-3
M.F
C10H9N3
M. Wt
171.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenylpyrazin-2-amine

CAS Number

41270-69-3

Product Name

6-Phenylpyrazin-2-amine

IUPAC Name

6-phenylpyrazin-2-amine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)

InChI Key

PSEVKGFJGGKCIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)N

6-Phenylpyrazin-2-amine has the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol. Its chemical structure features a pyrazine ring substituted with a phenyl group and an amino group at specific positions. The compound is known for its crystalline form and is often utilized as a building block in organic synthesis .

Typical of amines and heterocycles. Key reactions include:

  • Electrophilic Substitution: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions.
  • Cross-Coupling Reactions: It can be involved in coupling reactions with aryl halides using palladium or nickel catalysts, which are common methods for synthesizing complex organic molecules .
  • Amide Coupling: The amino group can react with carboxylic acids or acid chlorides to form amides under suitable conditions .

Research indicates that 6-Phenylpyrazin-2-amine exhibits notable biological activities. It has been studied for its potential as an insecticide, particularly against lepidopteran pests, indicating its utility in agricultural applications . Additionally, derivatives of this compound have shown promise as inhibitors of carbonic anhydrase II, which is relevant in the development of treatments for glaucoma and other conditions .

Several synthetic routes have been developed for 6-Phenylpyrazin-2-amine:

  • Direct Amination: Starting from pyrazine derivatives, amination can be performed to introduce the amino group.
  • Cross-Coupling Techniques: Utilizing boronic acids and aryl halides under palladium catalysis allows for the construction of the phenyl-pyrazine framework .
  • Reduction Reactions: Certain precursors can be reduced to yield 6-Phenylpyrazin-2-amine through catalytic hydrogenation or other reducing agents.

The applications of 6-Phenylpyrazin-2-amine are diverse:

  • Pharmaceuticals: Its derivatives are explored as potential drugs targeting various biological pathways.
  • Agriculture: As an insecticide, it helps manage pest populations effectively.
  • Material Science: It serves as a building block for synthesizing novel materials with specific properties.

Interaction studies focus on how 6-Phenylpyrazin-2-amine interacts with biological targets. Research has indicated its role as an inhibitor of carbonic anhydrase II enzymes, which are crucial in physiological processes such as fluid balance and pH regulation. These interactions can lead to therapeutic applications but also necessitate careful evaluation of side effects and toxicity profiles .

Several compounds share structural similarities with 6-Phenylpyrazin-2-amine. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Bromo-3-phenylpyrazin-2-amineC₁₀H₈BrN₃Contains bromine; studied for different bioactivities .
2-Amino-5-phenylpyrazineC₁₀H₉N₃Different position of amino group; used in similar applications .
N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amineC₁₀H₆BrCl₂N₃Halogenated variant; shows distinct crystallographic properties .

6-Phenylpyrazin-2-amines' unique positioning of functional groups allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.1

Wikipedia

6-Phenylpyrazin-2-amine

Dates

Modify: 2023-08-16

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